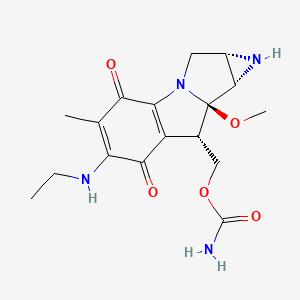
Mitomycin C, ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mitomycin C, ethylamine is a derivative of mitomycin C, a potent antitumor antibiotic first isolated from the bacterium Streptomyces caespitosus. Mitomycin C is known for its ability to inhibit DNA synthesis, making it a valuable chemotherapeutic agent. The ethylamine derivative retains the core structure of mitomycin C but includes an ethylamine group, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mitomycin C, ethylamine typically involves the modification of mitomycin C. One common method is the substitution of the aziridine ring at the C7 position with an ethylamine group. This can be achieved through a series of chemical reactions, including:
Nitration: Introduction of a nitro group to the mitomycin C molecule.
Reduction: Reduction of the nitro group to an amine.
Alkylation: Introduction of the ethylamine group through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces caespitosus to produce mitomycin C, followed by chemical modification to introduce the ethylamine group. The fermentation process is optimized to maximize the yield of mitomycin C, and the subsequent chemical reactions are carried out under controlled conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Mitomycin C, ethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The ethylamine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Mitomycin C, ethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methods.
Biology: Employed in cell biology research to investigate DNA damage and repair mechanisms.
Medicine: Utilized as a chemotherapeutic agent in the treatment of various cancers, including bladder and gastrointestinal cancers.
Industry: Applied in the development of new pharmaceuticals and as a tool in drug discovery research.
Mechanism of Action
Mitomycin C, ethylamine exerts its effects by inhibiting DNA synthesis. The compound is activated in vivo to form a bifunctional alkylating agent that cross-links DNA strands. This cross-linking prevents DNA replication and transcription, leading to cell death. The primary molecular targets are the guanine and cytosine bases in DNA, and the pathways involved include DNA damage response and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Mitomycin A: Another derivative of mitomycin with similar antitumor properties.
Porfiromycin: A related compound with a similar mechanism of action but different chemical structure.
Aziridines: A class of compounds containing the aziridine ring, which is also present in mitomycin C.
Uniqueness
Mitomycin C, ethylamine is unique due to the presence of the ethylamine group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and potentially its therapeutic efficacy compared to other mitomycin derivatives.
Properties
CAS No. |
4117-84-4 |
|---|---|
Molecular Formula |
C17H22N4O5 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(4S,6S,7R,8S)-11-(ethylamino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C17H22N4O5/c1-4-19-11-7(2)13(22)12-10(14(11)23)8(6-26-16(18)24)17(25-3)15-9(20-15)5-21(12)17/h8-9,15,19-20H,4-6H2,1-3H3,(H2,18,24)/t8-,9+,15+,17-/m1/s1 |
InChI Key |
WXANZYJDRSMLFO-CJUKMMNNSA-N |
Isomeric SMILES |
CCNC1=C(C(=O)C2=C(C1=O)[C@H]([C@@]3(N2C[C@H]4[C@@H]3N4)OC)COC(=O)N)C |
Canonical SMILES |
CCNC1=C(C(=O)C2=C(C1=O)C(C3(N2CC4C3N4)OC)COC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















